molecular formula C26H21ClN6O3S2 B2541455 N-(benzo[d]thiazol-2-yl)-2-((4-(3-chlorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 391950-49-5

N-(benzo[d]thiazol-2-yl)-2-((4-(3-chlorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2541455
CAS RN: 391950-49-5
M. Wt: 565.06
InChI Key: KTEDRSTUEOIWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(benzo[d]thiazol-2-yl)-2-((4-(3-chlorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities, including antitumor and antibacterial properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various reagents to introduce different substituents at the 2-position of the benzothiazole ring. For instance, the reaction of 4-aminobenzoic acid with 2-aminothiophenol can yield a 2-(4-aminophenyl)benzothiazole structure, which can then be further modified to produce a range of acetamide derivatives with potential antitumor activity . Similarly, the synthesis of antibacterial agents can involve the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by hydrazine hydrate and a quinoline derivative .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These methods provide information about the functional groups present and the overall molecular architecture. For example, the X-ray crystallography technique can be used to determine the precise three-dimensional arrangement of atoms within a molecule, as demonstrated in a study of a related benzothiazole derivative .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups attached to the core structure. The presence of an acetamide group, for example, can influence the reactivity of the molecule and its interaction with biological targets. The antimicrobial activity of these compounds is often assessed through their ability to inhibit the growth of various microorganisms, indicating the potential for chemical interactions between the compound and bacterial enzymes or cell walls .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the core structure. These properties are crucial for determining the compound's suitability for pharmaceutical applications. Computational methods, such as density functional theory (DFT), can be used to predict these properties and to understand the electronic structure of the molecule, which is important for its biological activity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that thioureido-acetamides, which share structural similarities with the compound , are valuable starting materials for synthesizing various heterocycles through one-pot cascade reactions. These reactions are characterized by excellent atom economy and yield products like 2-iminothiazoles and thioparabanic acids. The utility of such compounds in creating functionalized heterocycles underscores the importance of N-(benzo[d]thiazol-2-yl)-2-((4-(3-chlorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide in synthetic chemistry (Schmeyers & Kaupp, 2002).

Antitumor Activity Evaluation

Compounds bearing the benzothiazole structure, similar to the one being discussed, have been synthesized and evaluated for their antitumor activities. These compounds were tested against a range of human tumor cell lines, highlighting the potential therapeutic applications of such molecules. The research suggests that derivatives of the compound could have significant anticancer properties, warranting further investigation (Yurttaş et al., 2015).

Biological Activities of Novel Triazole Compounds

The synthesis of triazole compounds containing thioamide groups, which are structurally related to the compound in focus, has shown that these molecules exhibit antifungal and plant growth-regulating activities. This highlights the compound's potential for contributing to agricultural and antifungal research (Li Fa-qian et al., 2005).

Antibacterial Evaluation of Benzothiazole Derivatives

The synthesis of benzothiazole nucleus-tethered 1,2,3-triazoles and their evaluation for antibacterial activity against various bacterial strains have been explored. The findings suggest that derivatives of the compound could serve as potent antibacterial agents, providing a basis for the development of new antimicrobial drugs (Rezki, 2016).

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN6O3S2/c27-17-7-6-8-18(13-17)33-22(14-28-23(34)15-36-19-9-2-1-3-10-19)31-32-26(33)37-16-24(35)30-25-29-20-11-4-5-12-21(20)38-25/h1-13H,14-16H2,(H,28,34)(H,29,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEDRSTUEOIWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.